N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride
Overview
Description
N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride, also known as CN2097, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism Of Action
N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride selectively inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are regulated by PKC, including the MAPK/ERK and PI3K/Akt pathways. This inhibition of PKC activity has been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.
Biochemical And Physiological Effects
N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride induces apoptosis and inhibits cell proliferation, migration, and invasion. In animal models of diabetes, N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride improves insulin sensitivity and glucose metabolism. In models of cardiovascular diseases, N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride reduces inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride for lab experiments is its selectivity for PKC inhibition. This allows researchers to study the specific role of PKC in various cellular processes and disease models. However, N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride also has some limitations, such as its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the research on N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride. One potential application is in the development of cancer therapeutics, as PKC has been shown to play a critical role in the development and progression of various cancers. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride for clinical use.
Scientific Research Applications
N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride has been widely used in scientific research due to its selective inhibition of PKC activity. PKC is a key regulator of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in the development of various diseases, such as cancer, diabetes, and cardiovascular diseases. Therefore, selective PKC inhibitors like N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride have great potential for therapeutic applications.
properties
IUPAC Name |
N-methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16(17)18;/h5-7,10,13H,2-4,8-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFZZEBNJWAUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1[N+](=O)[O-])C2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953578 | |
Record name | N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride | |
CAS RN |
31611-42-4 | |
Record name | Benzenemethanamine, N-cyclohexyl-N-methyl-2-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31611-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031611424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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